molecular formula C20H15Cl2N3 B2910511 2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline CAS No. 860784-94-7

2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline

Cat. No.: B2910511
CAS No.: 860784-94-7
M. Wt: 368.26
InChI Key: XCNULICSXAEVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoline core fused with a 1H-imidazole moiety substituted at the 4-position by a 2,6-dichlorobenzyl group and a methyl group at the 2-position. Such structural motifs are common in antifungal and antiparasitic agents, as seen in related imidazole derivatives like isoconazole and bifonazole .

Properties

IUPAC Name

2-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3/c1-13-23-20(19-10-9-14-5-2-3-8-18(14)24-19)12-25(13)11-15-16(21)6-4-7-17(15)22/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNULICSXAEVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant case studies.

  • Molecular Formula : C20H15Cl2N3
  • Molecular Weight : 368.27 g/mol
  • CAS Number : 860784-94-7

Antimicrobial Activity

Research has indicated that 2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline exhibits significant antimicrobial properties against various pathogens.

In Vitro Studies

A study conducted to evaluate the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Candida albicans4

These results suggest that the compound has a strong inhibitory effect on fungal biofilms and bacterial growth, surpassing some conventional antibiotics in potency .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In a series of assays involving various cancer cell lines, it was found to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression.

Case Study: Breast Cancer Cell Lines

In a study involving MDA-MB-231 breast cancer cells, treatment with 2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline resulted in:

  • Cell Viability Reduction : Decreased to 30% at a concentration of 10 µM after 24 hours.
  • Apoptotic Induction : Increased levels of caspase-3 activity indicating apoptosis.

These findings highlight the compound's potential as a therapeutic agent in oncology .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Docking studies have shown that it binds effectively to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Specifically, it has been noted for:

  • Inhibition of DNA gyrase : A critical enzyme for bacterial DNA replication.
  • Modulation of kinase pathways : Affecting signaling pathways related to cell survival and proliferation in tumor cells .

Chemical Reactions Analysis

Imidazole Ring Formation via Cyclocondensation

The imidazole moiety is synthesized through a condensation reaction between quinoline-2-carbaldehyde derivatives and substituted diamines. For example:

  • Reaction : 8-Bromo-6-methylquinoline-2-carbaldehyde reacts with N1N^1-methylbenzene-1,2-diamine in nitrobenzene to form the benzoimidazole-quinoline hybrid .
  • Conditions : 120°C, 22 hours in nitrobenzene (acts as solvent and oxidant).
  • Yield : 88% .

Suzuki-Miyaura Cross-Coupling

The bromine substituent on the quinoline ring enables palladium-catalyzed coupling with boronic acids:

  • Reaction : 8-Bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline reacts with 2-methoxyphenylboronic acid .
  • Catalyst : Pd(dppf)Cl2_2 with K3_3PO4_4 as base.
  • Conditions : THF/water (5:2), 70°C, 19 hours.
  • Yield : 72% .

Electrophilic Substitution on the Quinoline Ring

The electron-rich quinoline ring undergoes regioselective electrophilic substitution:

Reaction Type Conditions Position Reference
NitrationHNO3_3/H2_2SO4_4, 0–5°CC-5/C-8
SulfonationH2_2SO4_4, SO3_3C-8

Note: The 2-(imidazolyl) group deactivates the quinoline ring, directing electrophiles to the less hindered C-5 and C-8 positions .

Transformations of the Dichlorobenzyl Group

The 2,6-dichlorobenzyl substituent on the imidazole nitrogen undergoes selective substitution:

Nucleophilic Aromatic Substitution

  • Reagents : KNH2_2/NH3_3(l), CuCN.
  • Products : Replacement of chlorine with -NH2_2 or -CN groups .
  • Limitation : Low reactivity due to electron-withdrawing quinoline; requires harsh conditions .

Metal-Catalyzed Cross-Coupling

Reaction Catalyst Conditions Yield
Ullmann CouplingCuI, 1,10-phenDMF, 110°C, 24 hours40–60%
Buchwald-HartwigPd(OAc)2_2, XPhosToluene, 100°C, 12 hours55–75%

Oxidation of Methyl Substituents

The 2-methyl group on the imidazole is oxidized to a carboxylic acid under strong conditions:

  • Reagent : KMnO4_4/H2_2SO4_4, 100°C .
  • Product : 2-Carboxy-1-(2,6-dichlorobenzyl)-1H-imidazol-4-ylquinoline.

Reduction of Quinoline

Catalytic hydrogenation reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline:

  • Conditions : H2_2 (1 atm), Pd/C, ethanol, 25°C .
  • Selectivity : Full saturation of the pyridine ring .

Photocatalytic Modifications

Visible-light-mediated reactions enable functionalization of the imidazole ring:

  • Reaction : Oxidative coupling with arylboronic acids using eosin Y/CBr4_4 .
  • Conditions : Visible light, O2_2, room temperature.
  • Yield : 85–92% for C-5 arylation .

Biological Activity and Derivatization

Derivatives exhibit pharmacological potential, necessitating late-stage modifications:

  • Example : Click chemistry with alkynes to form triazole-linked conjugates .
  • Conditions : CuSO4_4/sodium ascorbate, H2_2O/tert-BuOH .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Pyrazole Analogs
  • 3-[1-(2,6-Dichlorobenzyl)-2-Methyl-1H-Imidazol-4-yl]-1H-Pyrazole Structure: Replaces quinoline with a pyrazole ring. Molecular Formula: C₁₄H₁₂Cl₂N₄ (MW: 307.2 g/mol) . Implications: The pyrazole’s reduced aromaticity and hydrogen-bonding capacity may lower binding affinity to cytochrome P450 enzymes compared to quinoline-based analogs. This compound was discontinued, possibly due to synthetic challenges or suboptimal pharmacokinetics .
Pyrimidine Analogs
  • 4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1H-Imidazol-4-yl]Pyrimidin-2-Amine Structure: Pyrimidine replaces quinoline, with an amine group at the 2-position. Molecular Formula: C₁₅H₁₃Cl₂N₅ (MW: 334.2 g/mol). Implications: The pyrimidine ring introduces additional hydrogen-bonding sites (NH₂), which could enhance interactions with biological targets like kinases or DNA. However, reduced planarity compared to quinoline might alter intercalation properties .

Substituent Variations

Dichlorobenzyl Group Modifications
  • Isoconazole (ISO): Contains a 2,6-dichlorobenzyloxy group and a 2,4-dichlorophenyl substituent.
  • Miconazole Nitrate : Features a 2,4-dichlorobenzyl group instead of 2,6-dichlorobenzyl.
    • Impact : The altered halogen positioning reduces steric hindrance, possibly enhancing binding to fungal CYP51 but increasing off-target effects .
Sulfonyl and Fluorinated Derivatives
  • 2-(2,6-Dichlorobenzyl)-1-(3'-Fluoro-4'-(Hydroxymethyl)-5'-(Methylsulfonyl)Biphenyl-4-yl)-1H-Imidazol-4-yl)Propan-2-ol
    • Structure : Incorporates a biphenyl system with sulfonyl and fluorinated groups.
    • Properties : The sulfonyl group enhances solubility and target specificity, while fluorine improves metabolic stability. This compound exhibited >98% HPLC purity, suggesting robust synthetic protocols .

Spectroscopic and Computational Analysis

Density Functional Theory (DFT) studies using the B3LYP functional accurately predict ¹H NMR chemical shifts for imidazole derivatives like isoconazole, validating its application for structural elucidation of the target compound. M062X functional, however, shows discrepancies, underscoring the need for method selection in computational modeling .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Heterocycle Molecular Formula MW (g/mol) Key Substituents Purity/Yield
Target Quinoline Derivative Quinoline C₂₀H₁₅Cl₂N₃ 368.3 2,6-Dichlorobenzyl, Methyl N/A
3-[1-(2,6-Dichlorobenzyl)-2-Me-Im-Pyrazole Pyrazole C₁₄H₁₂Cl₂N₄ 307.2 2,6-Dichlorobenzyl, Methyl Discontinued
4-[1-(2,6-Dichlorobenzyl)-2-Me-Im-Pyrimidine Pyrimidine C₁₅H₁₃Cl₂N₅ 334.2 2-Amino, 2,6-Dichlorobenzyl N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.